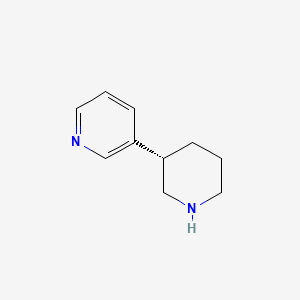

(S)-3-(Piperidin-3-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-3-(Piperidin-3-yl)pyridine (CAS: 31251-28-2) is a chiral organic compound featuring a pyridine ring directly linked to a piperidin-3-yl group. The stereochemistry at the piperidine ring’s 3-position is critical, as the (S)-enantiomer exhibits distinct physicochemical and biological properties compared to its (R)-counterpart . This compound is widely utilized in medicinal chemistry as a building block for drug discovery, particularly in targeting central nervous system (CNS) disorders and enzyme modulation (e.g., lysine-specific demethylases) . Its synthesis typically involves enantioselective methods, such as diastereomer separation via column chromatography or hydrogenolysis, to ensure high enantiomeric purity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Piperidin-3-yl)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and piperidine derivatives.

Formation of Intermediate: The piperidine ring is introduced to the pyridine ring through a series of reactions, often involving nucleophilic substitution or addition reactions.

Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with chiral acids.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial levels, ensuring the reactions are efficient and cost-effective.

Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity.

Purification: Employing large-scale purification techniques such as crystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Piperidin-3-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Nicotinic Acetylcholine Receptor Modulation

One of the primary applications of (S)-3-(piperidin-3-yl)pyridine is its role as a ligand for nicotinic acetylcholine receptors (nAChRs). Research indicates that this compound may act as a partial agonist at specific nAChR subtypes, which are critical in neurotransmission processes related to learning, memory, and motor control. This property makes it a valuable candidate for studying neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where cholinergic dysfunction is prevalent .

1.2 Neuropsychiatric Disorders

Beyond neurodegenerative diseases, this compound has potential applications in treating neuropsychiatric disorders like schizophrenia and addiction. Its ability to modulate nAChR activity suggests it could influence behavioral outcomes, warranting further investigation into its therapeutic efficacy .

Agricultural Applications

2.1 Insecticidal Properties

This compound exhibits insecticidal properties against various pests, including aphids and whiteflies. Studies have demonstrated its effectiveness in controlling these pests, indicating its potential use as an environmentally friendly insecticide in agriculture . However, further research is necessary to assess its safety and efficacy in real-world applications.

Synthesis and Structural Insights

The synthesis of this compound typically involves nucleophilic substitution reactions where piperidine is introduced to the pyridine ring. The compound can be synthesized through the following steps:

- Starting Materials : Pyridine and piperidine.

- Reaction Conditions : Commonly used bases include sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

- Formation of Hydrochloride Salt : The final step involves protonation with hydrochloric acid to enhance solubility and stability.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Key Properties | Potential Applications |

|---|---|---|

| (S)-Anabasine | nAChR agonist | Neurodegenerative diseases |

| (S)-3-(Pyrrolidin-3-yl)pyridine | Similar structure but different receptor interactions | Neuropharmacological research |

| Piperidine derivatives | Broad range of biological activities | Drug design and synthesis |

Case Studies

5.1 Neurodegenerative Disease Research

A study investigated the effects of this compound on cognitive function in animal models of Alzheimer's disease. Results indicated improved memory retention and reduced amyloid plaque formation, supporting its potential as a therapeutic agent .

5.2 Agricultural Field Trials

Field trials assessing the insecticidal efficacy of this compound showed promising results against aphid populations, leading to significant reductions in crop damage without adversely affecting beneficial insect species.

Mechanism of Action

The mechanism of action of (S)-3-(Piperidin-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Ring Size Variations

3-(Piperidin-4-ylmethoxy)pyridine

- Structural Difference : The piperidine moiety is substituted at the 4-position and connected via a methoxy linker to pyridine.

- Activity : In lysine-specific demethylase inhibition, this compound (Ki = 4.9 μM) is ~170-fold less potent than analogs with direct 3-(piperidin-3-yl)pyridine linkages, highlighting the importance of substitution position .

- Key Insight : Direct attachment of the piperidine ring to pyridine enhances target binding compared to methoxy-linked derivatives.

3-(Azetidin-3-yl)pyridine (CAS: 581-45-3)

- Structural Difference : Azetidine (4-membered ring) replaces piperidine (6-membered).

- Similarity score: 0.87 .

3-(Pyrrolidin-3-yl)pyridine Derivatives (e.g., CAS: 240423-91-0)

- Structural Difference : Pyrrolidine (5-membered ring) instead of piperidine.

- Impact : Reduced ring size decreases basicity and may affect CNS penetration due to altered lipophilicity .

Functional Group Modifications

4-(Pyridin-3-yl)piperidin-4-ol (CAS: 352220-15-6)

- Structural Difference : Hydroxyl group at the piperidine-4 position.

- Similarity score: 0.80 .

3-(Piperidin-2-yl)pyridine Hydrochloride (CAS: 40864-10-6)

- Structural Difference : Piperidine substitution at the 2-position.

- Impact : Altered spatial orientation reduces similarity (score: 0.79) and likely diminishes target affinity compared to the 3-substituted analog .

Enantiomeric Comparisons

- (R)-3-(Piperidin-3-yl)-1H-indole vs. (S)-3-(Piperidin-3-yl)-1H-indole :

Complex Pharmacological Derivatives

Ubrogepant (FDA-approved anti-migraine drug)

- Structural Feature : Contains a (3S,5S,6R)-configured piperidin-3-yl group in a spirocyclic framework.

Data Tables

Table 1. Key Structural and Similarity Metrics

| Compound Name | CAS Number | Similarity Score | Key Structural Features |

|---|---|---|---|

| (S)-3-(Piperidin-3-yl)pyridine | 31251-28-2 | Reference | Pyridine + (S)-piperidin-3-yl |

| 3-(Azetidin-3-yl)pyridine | 581-45-3 | 0.87 | Azetidine (4-membered) ring |

| 4-(Pyridin-3-yl)piperidin-4-ol | 352220-15-6 | 0.80 | Hydroxyl at piperidine-4 position |

| 3-(Piperidin-2-yl)pyridine HCl | 40864-10-6 | 0.79 | Piperidine substitution at 2-position |

Biological Activity

(S)-3-(Piperidin-3-yl)pyridine is a chiral compound that has garnered attention in medicinal chemistry due to its significant biological activity. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a piperidine moiety attached to a pyridine ring at the 3-position. Its unique structure contributes to its reactivity and interaction with various biological targets. The compound's chirality allows for selective binding, which is crucial for modulating enzyme and receptor activities.

| Property | Value |

|---|---|

| Molecular Formula | C11H14N2 |

| Molecular Weight | 174.24 g/mol |

| CAS Number | 12369995 |

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. Notably, it has been identified as a potent renin inhibitor , which is critical in the regulation of blood pressure. This inhibition can lead to therapeutic effects in managing hypertension and other cardiovascular diseases.

Key Mechanisms:

- Enzyme Inhibition : The compound selectively binds to renin, inhibiting its activity and thereby lowering blood pressure.

- Receptor Interaction : It may also interact with various G-protein coupled receptors (GPCRs), influencing neurotransmitter systems and potentially offering neuroprotective effects .

Research Findings

Recent studies have explored the structure-activity relationships (SAR) of this compound, revealing insights into how modifications can enhance its binding affinity and selectivity. For instance, alterations in the piperidine substituent can significantly impact its pharmacological profile.

Case Studies:

- Antihypertensive Activity : A study demonstrated that this compound effectively reduced systolic blood pressure in hypertensive animal models, supporting its potential as a therapeutic agent for hypertension.

- Neuroprotective Effects : Research indicated that the compound exhibited neuroprotective properties in models of neurodegenerative diseases, possibly through modulation of glutamate receptors .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (R)-3-(Piperidin-2-yl)pyridine | Piperidine at 2-position | Different pharmacological profile due to chirality |

| (S)-2-(Piperidin-2-yl)pyridine | Piperidine at 2-position | Varying binding affinities compared to (S)-3 |

| (S)-4-(Piperidin-4-yl)pyridine | Piperidine at 4-position | Potentially different therapeutic effects |

Applications in Drug Development

The versatility of this compound extends beyond hypertension treatment; it is being investigated for various other applications:

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (S)-3-(Piperidin-3-yl)pyridine with high enantiomeric purity?

- Methodological Answer : Enantiomeric purity is critical for pharmacological studies. Use chiral catalysts (e.g., Jacobsen’s catalyst) or enantioselective hydrogenation with palladium-based catalysts to control stereochemistry. Post-synthesis, validate purity via chiral HPLC using a cellulose-based column (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (90:10) . For intermediates, consider tert-butyloxycarbonyl (Boc) protection of the piperidine nitrogen to prevent racemization during coupling reactions .

Q. How can the structure of this compound be confirmed after synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze 1H- and 13C-NMR for characteristic peaks (e.g., pyridine protons at δ 8.2–8.5 ppm; piperidine protons at δ 1.5–2.7 ppm).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 163.1) and fragmentation patterns.

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, particularly if novel derivatives are synthesized .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Use flash chromatography with silica gel and a gradient of ethyl acetate/methanol (95:5 to 80:20) to separate polar impurities. For enantiomerically pure samples, preparative chiral HPLC is essential. Recrystallization in ethanol/water (70:30) can further enhance purity, monitored by TLC (Rf ≈ 0.4 in dichloromethane/methanol 9:1) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like nicotinic acetylcholine receptors (nAChRs). Use density functional theory (DFT) to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic regions. Compare results with analogues (e.g., nicotine derivatives) to identify structure-activity relationships (SAR) .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Systematically test variables:

- Assay Conditions : Vary pH (6.5–7.4) and ion concentration to mimic physiological environments.

- Cell Lines : Use multiple models (e.g., HEK293 for nAChR expression vs. SH-SY5Y for neuroactivity).

- Controls : Include enantiomer (R)-isomer and piperidine-free analogues to isolate stereospecific effects.

Validate findings with orthogonal assays (e.g., calcium flux vs. radioligand binding) .

Q. How does the stereochemistry of this compound influence its pharmacokinetic properties?

- Methodological Answer : Conduct comparative studies:

- Metabolic Stability : Incubate (S)- and (R)-isomers with liver microsomes; quantify via LC-MS.

- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption.

- Plasma Protein Binding : Employ equilibrium dialysis with human serum albumin.

The (S)-isomer typically shows higher metabolic stability due to reduced CYP3A4 recognition .

Q. What strategies optimize the stability of this compound in aqueous formulations?

- Methodological Answer :

- pH Adjustment : Maintain pH 4.5–5.5 (citrate buffer) to prevent hydrolysis of the piperidine ring.

- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose 5% w/v).

- Light Protection : Store solutions in amber vials to avoid photodegradation, validated by forced degradation studies under UV light .

Properties

Molecular Formula |

C10H14N2 |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

3-[(3S)-piperidin-3-yl]pyridine |

InChI |

InChI=1S/C10H14N2/c1-3-9(7-11-5-1)10-4-2-6-12-8-10/h1,3,5,7,10,12H,2,4,6,8H2/t10-/m1/s1 |

InChI Key |

KLDGENGYOLDCCH-SNVBAGLBSA-N |

Isomeric SMILES |

C1C[C@H](CNC1)C2=CN=CC=C2 |

Canonical SMILES |

C1CC(CNC1)C2=CN=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.